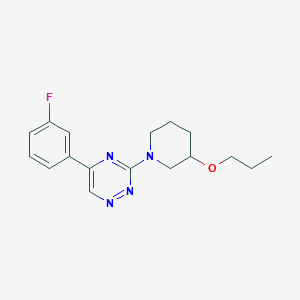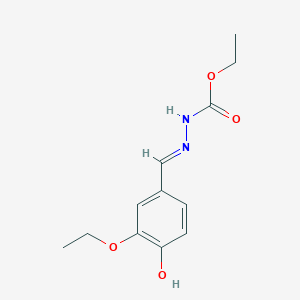![molecular formula C21H17N3O3 B6058536 2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6058536.png)
2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, MP-10, and has been synthesized using various methods.
Wirkmechanismus
MP-10 acts as a partial agonist at the dopamine D3 receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal activity. MP-10 has also been shown to have an effect on the levels of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
MP-10 has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have an effect on the levels of other neurotransmitters, such as serotonin and norepinephrine. MP-10 has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for use in lab experiments. This compound has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, there are also limitations to the use of MP-10 in lab experiments. This compound has a relatively short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of MP-10. One area of research could be to investigate the potential therapeutic applications of this compound for the treatment of psychiatric disorders, such as depression and anxiety. Another area of research could be to study the role of the dopamine D3 receptor in addiction and substance abuse disorders. Additionally, further studies could be conducted to investigate the long-term effects of MP-10 on neurotransmitter levels and neuronal activity.
Synthesemethoden
MP-10 can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The resulting product is then treated with an amine to form the final compound. Other methods for synthesizing MP-10 include the Buchwald-Hartwig amination reaction and the Ullmann reaction.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. MP-10 has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-6-2-3-9-17(14)26-13-19(25)23-16-8-4-7-15(12-16)21-24-20-18(27-21)10-5-11-22-20/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUUZSHCMOVQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6058455.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![1-cyclopropyl-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6058494.png)


![7-{[(2-fluorophenyl)acetyl]amino}-N-[3-(methylthio)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6058514.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6058522.png)

![4-(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B6058531.png)
![ethyl 5-(4-isopropylbenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058533.png)
![N-(1-cyclopropylethyl)-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6058539.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6058541.png)
![7-(2,3-difluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6058555.png)